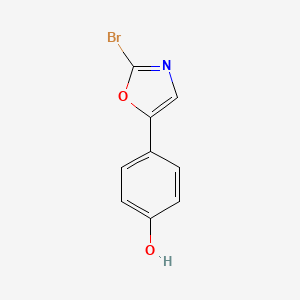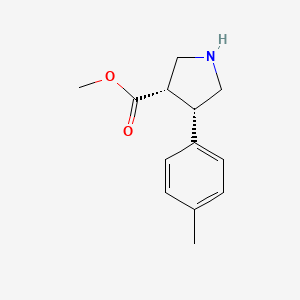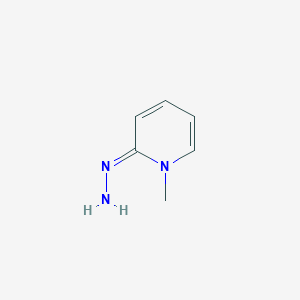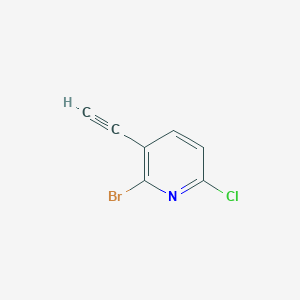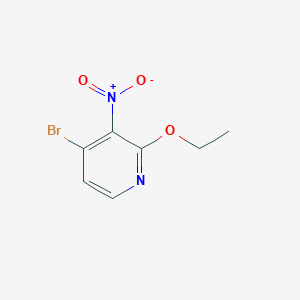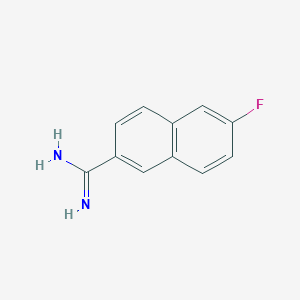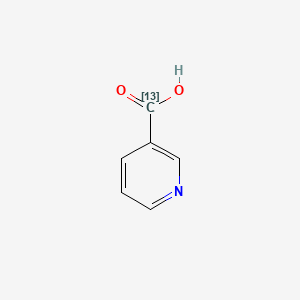
pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a monocarboxylic derivative of pyridine and is one of the three isomers of pyridinecarboxylic acid, the other two being picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) . Pyridine-3-carboxylic acid is a vital nutrient for humans and is commonly found in various foods, including meat, fish, and grains. It plays a crucial role in the body’s metabolic processes, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for energy production and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methylpyridine (3-picoline) using potassium permanganate or other oxidizing agents . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst, such as vanadium pentoxide (V2O5) or cobalt-molybdenum oxides . This method is preferred due to its efficiency and scalability, allowing for the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to produce pyridine-3,5-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3-pyridinemethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include pyridine-3,5-dicarboxylic acid, 3-pyridinemethanol, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Pyridine-3-carboxylic acid exerts its effects primarily through its role as a precursor to NAD and NADP. These coenzymes are involved in numerous redox reactions within the cell, acting as electron carriers in metabolic pathways . The pyridinic ring of NAD and NADP can accept and donate a hydride ion, facilitating the transfer of electrons and enabling various biochemical reactions essential for cellular function .
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-carboxylic acid is one of three isomers of pyridinecarboxylic acid, the others being picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) . While all three isomers share the same molecular formula (C6H5NO2), they differ in the position of the carboxyl group on the pyridine ring, leading to distinct chemical and biological properties .
Picolinic Acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation and its use in nutritional supplements.
Isonicotinic Acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
This compound is unique in its role as a vitamin (niacin) and its involvement in essential metabolic processes, distinguishing it from its isomers .
Eigenschaften
Molekularformel |
C6H5NO2 |
|---|---|
Molekulargewicht |
124.10 g/mol |
IUPAC-Name |
pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |
InChI-Schlüssel |
PVNIIMVLHYAWGP-PTQBSOBMSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)[13C](=O)O |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


